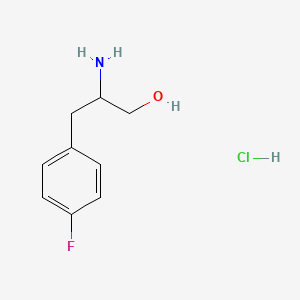

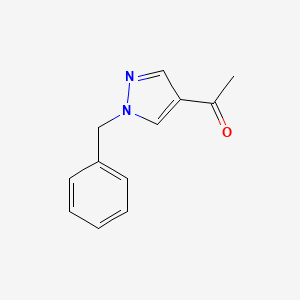

![molecular formula C12H19N3O3 B1373515 5-[Hydroxy(piperidin-4-yl)methyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 1094442-06-4](/img/structure/B1373515.png)

5-[Hydroxy(piperidin-4-yl)methyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The compounds with a substituted 4-piperidinol core have been found to be potent antagonists of the human H (3) receptor .

Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The method proposed by the authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular structure, vibrational spectra, NBO and UV-spectral analysis of 4-Hydroxypiperidine have been studied .Chemical Reactions Analysis

Piperidine derivatives undergo a series of successive protonations . The resulting reaction mixtures were poured into ice-cold water, neutralised to pH (sim ) 7 and acidified by dropwise addition of a solution of HCl 5% to induce precipitation .Physical and Chemical Properties Analysis

Piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds, including medicinal products . The molecular weight of 4-Hydroxypiperidine is 101.1469 .Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactions

The compound 5-[Hydroxy(piperidin-4-yl)methyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, and its related derivatives, have been extensively studied in the field of chemical synthesis and reactions. For instance, a study by Šafár̆ et al. (2000) explored the ring-opening reaction of related dioxane derivatives with cyclic secondary amines, including piperidine, leading to various substituted products (Šafár̆ et al., 2000). Yoneda et al. (1981) investigated the synthesis of similar pyrimidine-dione derivatives, particularly focusing on the treatment with aryl aldehydes and piperidine, highlighting the intricacies of such chemical reactions (Yoneda et al., 1981).

Crystal Structure Analysis

Research has also been conducted on the crystal structure of compounds containing piperidine and pyrimidine-dione groups. A study by Orozco et al. (2009) presented the crystal structure of a piperidinium salt-type adduct, showcasing the intricate network of hydrogen bonds and providing insights into the molecular arrangement (Orozco et al., 2009). Similarly, Li et al. (2005) analyzed the crystal structures of various protoporphyrinogen IX oxidase inhibitors, including compounds with piperidine-2,6-dione rings, offering a deeper understanding of their molecular geometry and interactions (Li et al., 2005).

Pharmaceutical Research

In the realm of pharmaceutical research, derivatives of this compound have been synthesized and studied for potential medicinal applications. For example, Whiteley et al. (1969) synthesized compounds related to this chemical structure, focusing on their potential in studying chemical and enzymatic reactions relevant to medical research (Whiteley et al., 1969).

Molecular Dynamics and Quantum Chemical Studies

Studies have also been conducted using molecular dynamics and quantum chemical simulations to predict the behavior of piperidine derivatives. Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of piperidine derivatives on iron, providing insights into their potential industrial applications (Kaya et al., 2016).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propiedades

IUPAC Name |

5-[hydroxy(piperidin-4-yl)methyl]-1,3-dimethylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O3/c1-14-7-9(11(17)15(2)12(14)18)10(16)8-3-5-13-6-4-8/h7-8,10,13,16H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTPNRIUTAPHDET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)N(C1=O)C)C(C2CCNCC2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

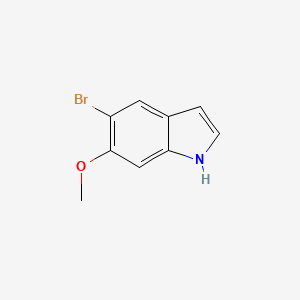

![6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1373432.png)

![Ethanone, 2-bromo-1-[2-(trifluoromethyl)-3-pyridinyl]-](/img/structure/B1373438.png)

![Benzyl 4-[methoxy(methyl)amino]-4-oxobutanoate](/img/structure/B1373439.png)

![5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1373441.png)

![Benzo[C]isothiazol-4-amine](/img/structure/B1373442.png)

![2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1373455.png)